molecular formula C18H20NO2P B2818187 2-Phenyl-2,4-dihydrospiro[1,4,2lambda5-benzoxazaphosphinine-3,1'-cyclohexane]-2-one CAS No. 220976-25-0

2-Phenyl-2,4-dihydrospiro[1,4,2lambda5-benzoxazaphosphinine-3,1'-cyclohexane]-2-one

Cat. No.: B2818187
CAS No.: 220976-25-0
M. Wt: 313.337
InChI Key: BDYUDUPCGLPZEB-UHFFFAOYSA-N
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Description

2-Phenyl-2,4-dihydrospiro[1,4,2λ⁵-benzoxazaphosphinine-3,1'-cyclohexane]-2-one is a spirocyclic compound featuring a benzoxazaphosphinine ring fused to a cyclohexane moiety. The λ⁵-phosphorus center in the benzoxazaphosphinine ring indicates pentavalent coordination, which is rare compared to traditional nitrogen- or oxygen-containing heterocycles.

Properties

IUPAC Name

2-phenylspiro[4H-1,4,2λ5-benzoxazaphosphinine-3,1'-cyclohexane] 2-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20NO2P/c20-22(15-9-3-1-4-10-15)18(13-7-2-8-14-18)19-16-11-5-6-12-17(16)21-22/h1,3-6,9-12,19H,2,7-8,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYUDUPCGLPZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC3=CC=CC=C3OP2(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20NO2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2,4-dihydrospiro[1,4,2lambda5-benzoxazaphosphinine-3,1’-cyclohexane]-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazaphosphinine core, which can be achieved through the reaction of phenylphosphonic dichloride with an appropriate amine and phenol under controlled conditions. The cyclohexane ring is then introduced via a spirocyclization reaction, often using a cyclohexanone derivative as a precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2,4-dihydrospiro[1,4,2lambda5-benzoxazaphosphinine-3,1’-cyclohexane]-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the phosphorus atom or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products

The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phosphine oxides, while reduction could produce phosphines or other reduced forms of the compound.

Scientific Research Applications

2-Phenyl-2,4-dihydrospiro[1,4,2lambda5-benzoxazaphosphinine-3,1’-cyclohexane]-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-Phenyl-2,4-dihydrospiro[1,4,2lambda5-benzoxazaphosphinine-3,1’-cyclohexane]-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, depending on the compound’s structure and functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between 2-Phenyl-2,4-dihydrospiro[1,4,2λ⁵-benzoxazaphosphinine-3,1'-cyclohexane]-2-one and selected analogs from the evidence:

Compound Name Key Structural Features Molecular Weight (g/mol) Purity (%) Notable Properties/Applications Reference ID
2-Phenyl-2,4-dihydrospiro[1,4,2λ⁵-benzoxazaphosphinine-3,1'-cyclohexane]-2-one Benzoxazaphosphinine ring (λ⁵-P), cyclohexane spiro junction, phenyl substituent ~305.3 (estimated*) N/A Potential chiral catalyst; rigidity from spiro system N/A
2-Phenyl-2,7-diazaspiro[4.5]decan–1-one HCl (AS132533) Diazaspiro[4.5] system, HCl salt 409.00 (as listed) N/A Commercial availability for drug discovery; nitrogen-rich scaffold
(2S)-7-hydroxy-3'-methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one Benzopyran ring, hydroxyl group, methyl substituent 246.27 95 High purity; dihydrospiro system with oxygen heteroatom
3',5'-di-tert-butyl-8-isopropyl-2-phenylspiro[chromane-3,1'-cyclohexane]-2',5'-dien-4'-one (2c) Chromane core, bulky tert-butyl/isopropyl groups, dienone system N/A N/A Steric hindrance enhances stability; used in photochemical studies
3',5',8-tri-tert-butyl-2-(naphthalen-1-yl)spiro[chromane-3,1'-cyclohexane]-2',5'-dien-4'-one (2t) Naphthyl substituent, tri-tert-butyl groups N/A 94 (yield) High synthetic yield (94%); light yellow solid with defined melting point (205.9–207.1 °C)

Notes:

  • *Estimated molecular weight based on formula C₁₈H₁₈NO₂P.
  • Purity : Only (2S)-7-hydroxy-3'-methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one explicitly reports 95% purity , suggesting rigorous quality control in its synthesis.

Key Comparative Insights:

Heteroatom Influence :

  • The λ⁵-phosphorus in the target compound distinguishes it from nitrogen- (e.g., AS132533) or oxygen-based (e.g., benzopyran derivatives) spiro systems. Phosphorus’s larger atomic radius and variable oxidation states may enhance catalytic or coordination properties compared to nitrogen analogs .
  • Oxygen-containing spiro compounds like the benzopyran derivative exhibit higher polarity, influencing solubility and hydrogen-bonding capacity .

Synthetic Accessibility :

  • Compounds like 2t achieve high yields (94%) via flash column chromatography (ethyl acetate:petroleum ether, 1:100), suggesting efficient purification methods for bulky spiro systems . The target compound’s synthesis might require similar protocols but could face challenges due to phosphorus’s reactivity.

Steric and Electronic Effects :

  • Bulky substituents (e.g., tert-butyl in 2c and 2t ) improve thermal stability but may limit reactivity. The phenyl group in the target compound balances steric bulk with electronic modulation .

Commercial Relevance: AS132533 is marketed for drug discovery at $409.00/250mg, highlighting the demand for spiro scaffolds .

Q & A

Basic: What are the optimized synthetic routes for preparing 2-phenyl-2,4-dihydrospiro[1,4,2λ⁵-benzoxazaphosphinine-3,1'-cyclohexane]-2-one?

Methodological Answer:
The synthesis involves phosphorus-containing intermediates and cyclohexane derivatives. A validated route includes:

  • Step 1: Reacting a benzoxazaphosphinine precursor with phosphorus tribromide (PBr₃) in dry xylene under reflux (10–12 hours, 120–140°C) to form the spirocyclic backbone .
  • Step 2: Purification via crystallization from ethanol, yielding ~54% product.
  • Key Parameters:
    • Solvent choice (xylene enhances reaction efficiency).
    • Temperature control (prevents side reactions like ring-opening).
    • Use of NaH as a base to stabilize intermediates .

Table 1: Reaction Optimization Data

ParameterOptimal ConditionYield (%)
SolventDry Xylene54
Temperature120–140°C54
Reaction Time10–12 hours54
BaseNaH54

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy: Identifies C=O (1670–1700 cm⁻¹) and P=O (1250–1300 cm⁻¹) stretches .
  • ¹H/¹³C NMR: Confirms spirocyclic connectivity via chemical shifts:
    • Cyclohexane protons: δ 1.2–2.5 ppm (multiplet).
    • Aromatic protons: δ 6.8–7.6 ppm .
  • ³¹P NMR: Detects phosphorus environment (δ 20–25 ppm for λ⁵-phosphorus) .
  • X-ray Crystallography: Resolves spatial arrangement of the spiro junction .

Advanced: How do competing reaction pathways affect the synthesis of this spiro compound?

Methodological Answer:
Competing pathways include:

  • Ring-Opening: Caused by excess PBr₃ or prolonged heating, leading to linear byproducts. Mitigated by strict temperature control .
  • Phosphorus Oxidation: Formation of P=O impurities in humid conditions. Additives like molecular sieves improve anhydrous conditions .
  • Validation: Use LC-MS to monitor intermediates and adjust stoichiometry dynamically.

Advanced: What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer:

  • Anticancer Activity: MTT assay (IC₅₀ determination in HeLa or MCF-7 cells) .
  • Antimicrobial Screening: Disk diffusion against E. coli and S. aureus .
  • Mechanistic Studies: Molecular docking (PDB: 3ERT for estrogen receptors) to predict binding affinity .

Table 2: Biological Activity of Structural Analogs

CompoundTargetIC₅₀ (μM)
SpirobenzoxazaphosphinineEstrogen Receptor12.3
Pyrazole DerivativeEGFR8.7

Advanced: How do computational studies (DFT/MD) inform its reactivity?

Methodological Answer:

  • DFT Calculations: Predict electrophilic sites (e.g., phosphorus center) using Gaussian09 at B3LYP/6-311++G(d,p) level .
  • Molecular Dynamics (MD): Simulate solvent effects on spiro ring stability (NAMD, 100 ns trajectories) .
  • Outcome: Identifies hydrolysis-prone regions (e.g., P–O bonds in aqueous media) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Issue: Discrepancies in IC₅₀ values across studies (e.g., 12.3 μM vs. 45 μM) .
  • Root Cause: Variability in assay conditions (e.g., serum concentration, cell passage number).
  • Resolution:
    • Standardize protocols (CLSI guidelines for antimicrobial tests).
    • Validate purity via HPLC (>95%) before testing .

Advanced: What strategies improve stability during storage?

Methodological Answer:

  • Degradation Pathways: Hydrolysis (P–O cleavage) and oxidation (phenyl ring hydroxylation) .
  • Stabilization:
    • Store under argon at –20°C.
    • Lyophilize with trehalose to prevent hydrolysis .

Advanced: How to design SAR studies for this compound?

Methodological Answer:

  • Structural Variants: Modify phenyl (electron-withdrawing groups) or cyclohexane (steric bulk) .
  • Assay Correlation:
    • Electron-deficient phenyl rings enhance anticancer activity (↑IC₅₀ 1.5-fold) .
    • Bulky cyclohexane substituents reduce metabolic clearance .

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